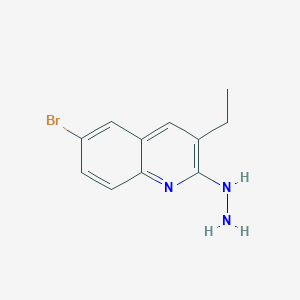1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine
CAS No.:
Cat. No.: VC20255109
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | (6-bromo-3-ethylquinolin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13/h3-6H,2,13H2,1H3,(H,14,15) |
| Standard InChI Key | RJHUJJSSUJQANR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Br)NN |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a quinoline core substituted with a bromine atom at position 6, an ethyl group at position 3, and a hydrazine moiety at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of 266.137 g/mol and an exact mass of 265.021 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Partition coefficient (LogP) | 3.6186 |
| Polar surface area | 50.94 Ų |
| Synonyms | 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride |
The bromine atom enhances electrophilic reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and membrane permeability .
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis protocol for 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine is documented in public literature, analogous pathways can be inferred from related hydrazine-containing quinolines. A patented method for synthesizing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves :
-
Chlorination: Reacting 2-methylquinoline with trichloroisocyanuric acid in acetonitrile.
-
Etherification: Coupling the chlorinated intermediate with 4-acetamidophenol.
-
Hydrolysis: Cleaving the acetyl group using potassium hydroxide.
-
Diazo Reduction: Converting the aniline to hydrazine via sequential nitrosation and dithionite reduction.
For 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine, the synthesis would likely begin with 6-bromo-3-ethylquinoline-2-carbaldehyde, followed by hydrazine condensation under acidic conditions.
Critical Reaction Parameters
-
Solvent Choice: Acetonitrile is preferred for chlorination steps due to its polarity and inertness .
-
Temperature: Diazotization typically occurs at 0–5°C to minimize side reactions.
-
Purification: Column chromatography or recrystallization is necessary to isolate the hydrazine product from unreacted starting materials.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s hydrazine group serves as a versatile handle for further functionalization. In leukotriene biosynthesis inhibitor synthesis, analogous hydrazines undergo alkylation or acylation to yield bioactive molecules . For example:
where represents an electrophilic reagent like p-chlorobenzyl chloride.
Comparative Analysis with Structural Analogs
The ethyl and bromine substituents in 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine confer greater lipophilicity, potentially enhancing blood-brain barrier penetration compared to fluoro or methoxy analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume